(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridine ring, an isopropyl group, and an amide linkage, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the isopropyl group.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with an appropriate amine to form the amide linkage.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyridine or amide derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: The racemic mixture containing both (S)- and ®-enantiomers.
N-Isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: A similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQGSNKHRQLQOL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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